3-amino-2-(3,4-dimethoxyphenyl)-1H-inden-1-one
Description
3-Amino-2-(3,4-dimethoxyphenyl)-1H-inden-1-one is a substituted indenone derivative featuring an amino group at the 3-position and a 3,4-dimethoxyphenyl moiety at the 2-position. The presence of electron-donating methoxy groups and the amino substituent likely enhances its reactivity in electrophilic substitution reactions and influences its intermolecular interactions .
Properties
IUPAC Name |
3-amino-2-(3,4-dimethoxyphenyl)inden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-20-13-8-7-10(9-14(13)21-2)15-16(18)11-5-3-4-6-12(11)17(15)19/h3-9H,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJSBWQHTJMGPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C3=CC=CC=C3C2=O)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-2-(3,4-dimethoxyphenyl)-1H-inden-1-one typically involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate indene derivative under basic conditions. A common method includes the use of sodium hydroxide in ethanol to facilitate the condensation reaction, followed by cyclization to form the indene core .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-amino-2-(3,4-dimethoxyphenyl)-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
3-amino-2-(3,4-dimethoxyphenyl)-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 3-amino-2-(3,4-dimethoxyphenyl)-1H-inden-1-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the indene core can interact with hydrophobic regions of proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups: The 3,4-dimethoxyphenyl group enhances electron density, favoring charge transfer interactions, while the trifluoromethylthio (SCF₃) group in introduces electron-withdrawing effects, increasing lipophilicity (XLogP3 ~5.4 vs. ~3.5 for amino analogues) .
- Amino vs.
Electronic Properties and Reactivity
- HOMO/LUMO Profiles: For 3-amino-2-(4-methoxybenzyl)-1H-inden-1-one (), HOMO charge density localizes on the indenone core, while LUMO density extends to the methoxybenzyl group. This contrasts with trifluoromethylthio derivatives, where the SCF₃ group likely stabilizes the LUMO, enhancing electrophilicity .
- Mulliken Charges: Amino-substituted indenones exhibit higher nucleophilicity at the amino group, facilitating reactions with electrophiles, whereas chloro-anilino derivatives may prioritize halogen-bonding interactions .
Physicochemical Properties
- Lipophilicity: The trifluoromethylthio derivative () has the highest XLogP3 (~5.4), making it suitable for membrane penetration, while the amino-substituted compound (this article’s focus) is more hydrophilic .
- Polar Surface Area (PSA): The 3-(4-chloroanilino) analogue () has a PSA of 47.6 Ų, suggesting moderate bioavailability, whereas IMDHI () may exhibit higher solubility due to its indole moiety .
Biological Activity
3-amino-2-(3,4-dimethoxyphenyl)-1H-inden-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by various research findings and data tables.
Chemical Structure and Properties
The chemical structure of this compound features an indene core with an amino group and a dimethoxy-substituted phenyl group. This unique structure contributes to its biological activity.
Key Features:
- Indene Core : Provides hydrophobic interactions with biological targets.
- Amino Group : Capable of forming hydrogen bonds with biological molecules.
- Dimethoxyphenyl Substitution : Enhances solubility and interaction with cellular targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been investigated for its ability to induce apoptosis in various cancer cell lines.
Case Studies:
- Breast Cancer (MDA-MB-231 Cells) :
- Cervical Cancer (HeLa Cells) :
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. Preliminary investigations suggest it may inhibit the growth of various bacterial strains, although specific data on minimum inhibitory concentrations (MIC) is still required for comprehensive evaluation.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Modulation : The compound can interact with enzymes involved in cell proliferation and apoptosis.
- Receptor Interaction : Its structure allows it to bind to specific receptors, potentially influencing signaling pathways related to cancer progression and cell survival.
Comparative Biological Activity Table
| Activity Type | Cell Line/Organism | Concentration (μM) | Effect Observed |
|---|---|---|---|
| Anticancer | MDA-MB-231 | 1.0 | Enhanced caspase-3 activity |
| Anticancer | HeLa | 25–97 | Moderate cytotoxicity |
| Antimicrobial | Various Bacteria | TBD | Growth inhibition observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
